Journal Name:Electrochimica Acta
Journal ISSN:0013-4686
IF:7.336
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/205/description#description
Year of Origin:1959
Publisher:Elsevier Ltd
Number of Articles Per Year:2122
Publishing Cycle:Biweekly
OA or Not:Not
Arsenic(III) oxide intercalate with ammonium chloride: crystal structure revision and thermal characterization
Electrochimica Acta ( IF 7.336 ) Pub Date: 2023-04-18 , DOI: 10.1107/s2052520623003086
According to the crystal structure determination by Edstrand & Blomqvist [Ark. Kemi (1955), 8, 245–256], intercalate NH4Cl·As2O3·0.5H2O () is not isostructural with compound KCl·As2O3·0.5H2O. This is very unlikely because both NH4Br·2As2O3 and KBr·2As2O3 as well as NH4I·2As2O3 and KI·2As2O3 are isostructural. Hence, intercalate has been studied using single-crystal X-ray diffraction in addition to attenuated total reflection Fourier transform infrared (ATR-FTIR) and 15N solid-state magic-angle spinning nuclear magnetic resonance (ssNMR) spectroscopies. These techniques indicate that revising the previous crystal structure model is necessary. Compound crystallizes in space group P6/mmm with unit-cell parameters a = 5.25420 (10) Å and c = 12.6308 (3) Å and is isostructural with KCl·As2O3·0.5H2O. The presence of two symmetry-independent ammonium cations in the structure has been unequivocally confirmed using 15N ssNMR spectroscopy. The 15N ssNMR spectrum of intercalate has been compared with analogous spectra of NH4Br·2As2O3 and NH4I·2As2O3 which allowed for a probable assignment of signals to ammonium cations occupying particular sites in the crystal structures. Thermogravimetry, differential scanning calorimetry and variable-temperature ATR-FTIR spectra have revealed that intercalate is dehydrated between 320 and 475 K. Upon cooling or standing in moist air water is re-absorbed. Dehydration leads to significant shortening of the c unit-cell parameter as revealed by powder X-ray diffraction [c = 12.1552 (7) Å at 293 K]. Compound decomposes on prolonged heating above 490 K to arsenic(III) oxide and ammonium chloride.
Detail
How much do molecular shapes matter?
Electrochimica Acta ( IF 7.336 ) Pub Date: 2023-03-28 , DOI: 10.1107/s2052520623002627
Nifedipine (NIF) molecules (L-type calcium channel antagonists) pack in solvated structures showing strikingly similar patterns, see Jones et al. [Acta Cryst. (2023), B79, 164–175]. How much do molecular shapes, such as the NIF molecule which resembles the letter T, matter in their associations in crystals?
Detail
The effect of hydrostatic compression on the crystal structure of glycinium phosphite
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-09-01 , DOI: 10.1107/s2052520622008289
The crystal structure of glycinium phosphite (GPI) was studied in the pressure range from ambient to 6.5 GPa at 293 K using single-crystal X-ray diffraction. The changes in the unit-cell volume and parameters were continuous and anisotropic. The major compression was observed normal to the direction of the spontaneous polarization that occurs in this structure during a ferroelectric phase transition on cooling, whereas the structural compression along the b axis coinciding with the 21 axis was almost zero. The effect of pressure on the hydrogen bonds linking the H2PO3 tetrahedra into zigzag chains along the c axis was different from that on the hydrogen bonds connecting the glycinium cations with the H2PO3 tetrahedra in the (b × c) plane. The discontinuous changes in the geometries of selected hydrogen bonds at about 1.21 GPa may be evidence of a phase transition, e.g. into an ordered ferroelectric phase (with ordered positions of protons). The anisotropy of compression of GPI in the ferroelectric state (at 0 K) was studied using DFT calculations taking into account dispersive van der Waals interactions. The calculations predicted negative linear compressibility along the b axis.
Detail
Four-position disorder of cationic protonated guanylurea in a stable three-dimensional network in the structure of a triple salt decavanadate complex (HGU+)(H2Met2+)2(H3O+)(V10O286−)·8H2O
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-11-03 , DOI: 10.1107/s2052520622008915
A triple salt of decavanadate, V10O286−, containing mixed organic guanylurea (diaminomethylideneurea cation, HGU+) and metforminium(2+) (H2Met2+) cations and hydronium (H3O+) cations, has been synthesized by heating metformin hydrochloride, picolinic acid, and sodium metavanadate in aqueous solution at pH 4 and 333 K followed by maintaining the solution at 300 K overnight to give an orange crystalline product. As commonly observed, the V10O286− anion lies on an inversion center. Charge is balanced by two H2Met2+ dications and two monocations, one HGU+ and one H3O+, substitutionally disordered about another inversion center. The HGU+ cation is further positionally disordered by rotation of 26.3 (4)° about an axis approximately along the direction of the three essentially collinear N atoms of the cation, thereby hydrogen bonding to two adjacent rows of cluster O atoms running diagonally across the equatorial plane of the V10O286− anion. The highly concerted nature of the HGU+…cluster interaction in each orientation suggests a synthon that likely preexisted in solution and perhaps, along with heat, contributes to the degradation of the metformin to HGU+. The structure of the salt exhibits a complex charge-stabilized hydrogen-bonded network involving extended C44(8) chains of the water molecules and the H2Met2+ cations linking the chains into two-dimensional sheets parallel to the bc plane, and V10O286− anions linking those sheets into a three-dimensional structure through Ow—H…O, N—H…O and C—H…O intermolecular interactions. The disordered HGU+ cation and the H3O+ cation occupy spaces with excess volume in the three-dimensional network structure.
Detail
Structures of Ca5(VO4)3Cl and Ca4.78(1)Na0.22(PO4)3Cl0.78: positions of channel anions and repulsion on the anion in apatite-type compounds
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-09-09 , DOI: 10.1107/s2052520622008095
Single crystal specimens of apatite-type compounds Ca5(VO4)3Cl and Ca4.78 (1)Na0.22(PO4)3Cl0.78 were prepared with a flux-growth technique and their structures were examined with single-crystal X-ray diffraction. The anion channel is defined by a face-sharing array of nearly regular Ca octahedra, which run along c, together with flat O3 trigonal antiprisms that are concentric with the Ca octahedra and highly oblate in [001]. The position of the channel anion in Ca5(VO4)3Cl is split into two at [0, 0, ±0.1691 (6)] with half occupancies. Dynamic disorder among these two positions is suggested from a saddle-shaped electron density distribution through the Ca regular triangle, i.e. the shared face of the Ca octahedra at z = ¼. The position of Cl− was too close to Ca2+ under bond-valence consideration. This is due to repulsion on Cl− from the flat O3 trigonal antiprism which is located at z = 0, namely, in between pairs of split Cl site positions. Ca4.78 (1)Na0.22(PO4)3Cl0.78 crystallizes as a disordered hexagonal structure in which the crystallographic pattern is not an intermediate state but a projection of two distinct halves of the monoclinic pattern [doubled in b; Mackie, Elliot & Young (1972). Acta Cryst. B28, 1840–1848] in one hexagonal cell. In spite of quite different environments, the bond-valence sums for Cl− in these structures are large and similar to each other. The repulsion between O2− and Cl− and a demand for keeping Ca2+ and Cl− apart are balanced at the positions where bond-valence sums for Cl− are around 1.2.
Detail
Evolution of microstructure and crystallographic texture throughout the rolling process of AA3104
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-08-18 , DOI: 10.1107/s2052520622007326
The metallic components are manufactured through several thermomechanical processes. Each selected procedure has multiple targets. The first target is to obtain the required dimensional criteria and second, to achieve the ideal mechanical response toward the application. This is currently accomplished through years of knowhow combined with an academic background of materials science and engineering. Since metals are polycrystalline materials, the several rotations of the crystals, the preferred orientation also known as texture, and their interactions, are crucial characteristics that are directly correlated to the final response of the material, and one could apprehend its thermomechanical prehistory as well as predict is behavior. Different atomic arrangements act differently texture-wise therefore in the current review article, the evolution of the microstructure and the crystallographic texture through the thermomechanically rolling process especially of Al alloys for packaging applications is analyzed. The crystallographic texture evolution in 3xxx Al alloys in different processing routes is presented and compared to the anisotropic effects occurring during deep drawing. The earing phenomena in Al alloys are correlated to the produced texture and therefore their understanding is crucial in order to highlight the importance of texture control throughout the thermomechanical process.
Detail
Molecular structure of two copper complexes with pharmaceuticals norfloxacin and tinidazole, when powder X-ray diffraction assists multi-domains single-crystal X-ray diffraction. Addendum
Electrochimica Acta ( IF 7.336 ) Pub Date: 2023-01-20 , DOI: 10.1107/s205252062201157x
A reference to the prior publication of one of the crystal structures reported by Tobón-Zapata [Acta Cryst. (2022), B78, 490–498] is given.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ELECTROCHEMISTRY 电化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.10 211 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/electacta/
Submission Guidelines
https://www.elsevier.com/journals/electrochimica-acta/0013-4686/guide-for-authors
Reference Format
https://www.elsevier.com/journals/electrochimica-acta/0013-4686/guide-for-authors
Collection Carrier
full-length research papers, critical reviews and discussion papers